5-Bromo-2-fluorobenzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
554448-80-5 |
|---|---|
Molecular Formula |
C8H4BrFO |
Molecular Weight |
215.02 g/mol |
IUPAC Name |
5-bromo-2-fluoro-1-benzofuran |
InChI |
InChI=1S/C8H4BrFO/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H |
InChI Key |
CYRLDGRJBKYZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromo 2 Fluorobenzofuran and Its Derivatives
Strategic Precursor Utilization in Benzofuran (B130515) Ring Construction
The assembly of the benzofuran core is highly dependent on the choice of starting materials. Various strategies have been developed that utilize specific precursors to control the regiochemistry and substituent pattern of the final product.
The construction of the benzofuran ring frequently begins with readily available phenolic compounds. nih.govrsc.org A common and direct approach involves the reaction between a phenol (B47542) and a suitable synthon that provides the remaining two carbon atoms of the furan (B31954) ring. One of the most established methods is the o-alkylation of a phenol with an α-haloketone, which is then followed by an intramolecular cyclization to form the benzofuran scaffold. mdpi.com This fundamental transformation allows for the incorporation of various substituents on both the benzene (B151609) and furan portions of the molecule, dictated by the substitution on the starting phenol and the α-haloketone. A proposed pathway for the formation of furan-like structures from phenolic precursors involves the opening of the oxidized phenolic ring, which is then followed by the formation of a 5-membered ring through intramolecular nucleophilic addition. rsc.org
The reaction of phenols with α-haloketones is a versatile and widely used method for benzofuran synthesis. nih.govnih.gov This process can be performed in a stepwise manner, involving the initial O-alkylation of the phenol to form an α-aryloxyketone intermediate, followed by a cyclodehydration step. mdpi.com Alternatively, one-step procedures have been developed that combine these two steps. For instance, titanium tetrachloride (TiCl₄) has been shown to promote a direct reaction between phenols and α-haloketones, combining a Friedel-Crafts-like alkylation with intramolecular cyclodehydration to afford benzofurans in moderate to excellent yields with high regioselectivity. nih.govmdpi.com This method is advantageous due to its simplicity and broad substrate scope. nih.gov The reaction of α-haloketones with o-hydroxycarbonyl compounds can also yield a variety of substituted benzofurans. nih.gov
| Phenol Reactant | α-Haloketone Reactant | Promoter | Outcome |
| Phenol | 2-Chloro-1-phenylethanone | TiCl₄ | 2-Phenylbenzofuran |
| 4-Methoxyphenol | 2-Bromo-1-phenylethanone | Alumina | 5-Methoxy-2-phenylbenzofuran |
| Naphthol | Chloroacetone | TiCl₄ | Methylnaphthofuran |
A specific and efficient method for the synthesis of 2-fluorobenzofurans involves the cyclization of β,β-difluoro-o-hydroxystyrenes. researchgate.netthieme-connect.com This approach utilizes a nucleophilic 5-endo-trig cyclization, a reaction that is generally disfavored by Baldwin's rules but can be achieved under specific conditions. researchgate.netnih.gov When treated with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation, α-unsubstituted β,β-difluoro-o-hydroxystyrenes undergo this cyclization to yield the corresponding 2-fluorobenzofurans in high yields. researchgate.netresearchgate.net This method is operationally simple and proceeds under mild conditions. thieme-connect.com Furthermore, this strategy has been expanded to synthesize 2-fluoro-3-iodobenzofuran, a versatile intermediate that can undergo further functionalization through metal-catalyzed cross-coupling reactions with boronic acids and terminal alkynes. researchgate.netthieme-connect.com Another developed method involves an alkyl radical-triggered dual C-F bond cleavage of α-CF₃-ortho-hydroxystyrenes, which proceeds via a visible-light-induced defluorinative cross-coupling to produce gem-difluoroalkenes that subsequently cyclize to form 2-fluorobenzofurans. nih.gov
| Starting Material | Reagent | Conditions | Product | Yield |
| 2-(2,2-Difluorovinyl)phenol | DBU | DMF, MW, 100 °C | 2-Fluorobenzofuran | High |
| 4-Bromo-2-(2,2-difluorovinyl)phenol | DBU | DMF, MW, 100 °C | 5-Bromo-2-fluorobenzofuran | High |
| 2-(1-Iodo-2,2-difluorovinyl)phenol | LiOH·H₂O | THF, 0 °C | 2-Fluoro-3-iodobenzofuran | 67% thieme-connect.com |
To synthesize the specific target this compound, a logical approach is to start with a commercially available precursor that already contains the desired substitution pattern on the benzene ring. 1-Bromo-4-fluorobenzene (B142099) serves as a key starting material for preparing crucial intermediates like 5-bromo-2-fluorobenzaldehyde. A synthetic route involves the ortho-lithiation of 1-bromo-4-fluorobenzene using n-butyllithium (n-BuLi) in the presence of N,N-diisopropylamine at low temperatures (-78 °C), followed by formylation with methyl formate. This reaction introduces an aldehyde group at the 2-position, yielding 5-bromo-2-fluorobenzaldehyde, which is a direct precursor for cyclization into the benzofuran system. This aldehyde can then be transformed into the benzofuran through various multi-step sequences. Another important intermediate, 5-bromo-2-fluorobenzoic acid, can be prepared via the bromination of 2-fluorobenzoic acid using N-bromosuccinimide (NBS). guidechem.com This acid is a valuable precursor for various pharmaceuticals. guidechem.combiosynth.com
Transition Metal-Catalyzed Syntheses
Transition metal catalysis, particularly using palladium, has revolutionized the synthesis of heterocyclic compounds, including benzofurans. These methods often offer high efficiency, selectivity, and functional group tolerance.
Palladium catalysts are extensively used for constructing benzofuran rings through various intramolecular cyclization strategies. nih.govresearchgate.net One powerful method is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an in-situ cyclization. This sequence, often referred to as a tandem Sonogashira coupling-cyclization, directly yields substituted benzofurans. For example, the reaction of 5-iodovanillin (B1580916) with 2-methyl-3-butyn-2-ol (B105114) in the presence of palladium(II) acetate, a phosphine (B1218219) ligand, and copper(I) iodide leads to the formation of a benzofuran product. researchgate.net
Other palladium-catalyzed approaches include the cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols, which can be used to generate 2-functionalized benzofurans. nih.gov Furthermore, palladium-catalyzed C-H functionalization/cyclization strategies have been developed. For instance, the reaction of benzoquinone with terminal alkynes, catalyzed by palladium, can produce 2,3-disubstituted 5-hydroxybenzofurans without the need for an external base, ligand, or oxidant. nih.gov The regioselectivity of nucleophilic substitution on benzofuran systems can also be controlled using palladium catalysis, allowing for the synthesis of various 2-substituted benzofurans from benzofuran-2-ylmethyl acetates. unicatt.it These diverse palladium-catalyzed reactions provide a robust toolkit for the synthesis of complex benzofuran scaffolds from simple precursors.
Nickel-Catalyzed Cross-Coupling Strategies
Nickel catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, particularly in activating challenging bonds like C-F. In the context of 2-fluorobenzofurans, nickel-catalyzed cross-coupling reactions provide an efficient route to 2-arylbenzofuran derivatives, which are prevalent in medicinal chemistry. chinesechemsoc.orgrsc.org
A key strategy involves the nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids through the activation of the aromatic C–F bond. chinesechemsoc.org This reaction proceeds under mild conditions and demonstrates broad substrate scope. The proposed mechanism avoids a direct oxidative addition of the strong C-F bond. Instead, it is thought to proceed via the formation of a nickelacyclopropane intermediate from the reaction of the 2-fluorobenzofuran with a zero-valent nickel species. This is followed by a β-fluorine elimination to form a benzofuranylnickel(II) fluoride (B91410) intermediate, which then undergoes transmetalation with the arylboronic acid to yield the coupled product. chinesechemsoc.orgthieme-connect.comnih.gov
The reactivity difference between the C-Br and C-F bonds in this compound allows for highly selective and orthogonal coupling reactions. chinesechemsoc.orgnih.gov Typically, the more reactive C-Br bond can be functionalized first using a palladium catalyst, leaving the C-F bond intact. For instance, the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid selectively yields the 5-aryl-2-fluorobenzofuran derivative. chinesechemsoc.orgnih.gov Subsequently, the remaining C-F bond can be targeted in a nickel-catalyzed defluorinative arylation to introduce a second, different aryl group at the 2-position, affording 2,5-diarylbenzofurans. chinesechemsoc.orgnih.gov
This two-step, orthogonal approach is exemplified by the synthesis of 2-phenyl-5-[4-(trifluoromethyl)phenyl]benzofuran. Initially, this compound is coupled with [4-(trifluoromethyl)phenyl]boronic acid using a palladium catalyst to give 2-fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran in 95% yield. This intermediate then undergoes a nickel-catalyzed reaction with phenylboronic acid to produce the final diarylated benzofuran in 81% yield. chinesechemsoc.orgnih.gov
| Entry | 2-Fluorobenzofuran Substrate | Arylboronic Acid | Catalyst System | Additive/Ligand | Base | Solvent | Yield (%) | Ref |
| 1 | 2-Fluoronaphtho[2,1-b]furan | (3-Methylphenyl)boronic acid | Ni(cod)₂ | PCy₃, 1,5-cyclooctadiene | K₂CO₃ | Toluene/H₂O | 98 | thieme-connect.comnih.gov |
| 2 | This compound | [4-(CF₃)phenyl]boronic acid | Pd(PPh₃)₄ (Step 1) | - | Na₂CO₃ | Dioxane/H₂O | 95 | chinesechemsoc.orgnih.gov |
| 3 | 2-Fluoro-5-[4-(CF₃)phenyl]benzofuran | Phenylboronic acid | Ni(cod)₂ (Step 2) | PCy₃ | K₂CO₃ | Toluene/H₂O | 81 | chinesechemsoc.orgnih.gov |
| 4 | General 2-Aryl Halide | Aryl Ketone | Ni(OTf)₂ or Ni(dppp)₂Cl₂ | 1,10-Phenanthroline | - | MeCN | Moderate | acs.org |
Copper-Mediated Cyclizations and Couplings
Copper catalysts are widely used in the synthesis of benzofurans due to their low cost and versatile reactivity. nih.gov Copper-mediated reactions often involve intramolecular or intermolecular cyclizations to construct the heterocyclic ring.
One prominent method is the copper-catalyzed reaction of phenols with alkynes. This can be a one-pot procedure involving a sequential nucleophilic addition of the phenol to the alkyne, followed by an aerobic oxidative cyclization to form the benzofuran ring. This approach allows for the regioselective synthesis of polysubstituted benzofurans from readily available starting materials.
Another strategy involves the copper-catalyzed intramolecular cyclization of 2-(phenylethynyl)phenol (B13115910) derivatives. nih.gov Copper iodide (CuI) is a commonly used catalyst for such transformations. For example, a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide can yield a variety of benzofuran derivatives. nih.gov This method is particularly attractive due to its operational simplicity and the ability to generate molecular diversity. The use of eco-friendly deep eutectic solvents has also been reported for these copper-catalyzed reactions, highlighting a green chemistry approach. nih.gov
While direct examples for this compound are less common, these general copper-catalyzed methodologies for benzofuran ring construction are applicable for creating the core structure, which can be later halogenated or built from pre-halogenated precursors.
Iron-Catalyzed Transformations in Benzofuran Assembly
Iron, being an earth-abundant and non-toxic metal, offers a cost-effective and environmentally friendly alternative to precious metal catalysts for benzofuran synthesis. chinesechemsoc.org Iron catalysts can act as both transition metal catalysts and Lewis acids, enabling diverse transformations.
An efficient method for constructing polysubstituted benzofurans involves an iron-catalyzed tandem oxidative coupling and annulation reaction between simple phenols and β-keto esters. chinesechemsoc.org This process, which can be considered an oxidative Pechmann-type condensation, utilizes FeCl₃·6H₂O as the catalyst and di-tert-butyl peroxide as the oxidant. The reaction proceeds with high regioselectivity, where the iron catalyst is believed to facilitate an initial oxidative C-C bond formation followed by an intramolecular condensation to form the furan ring. chinesechemsoc.org
Another strategy employs FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones to form the benzofuran ring through a direct oxidative aromatic C–O bond formation. Furthermore, one-pot syntheses have been developed that use iron(III) to first catalyze a regioselective halogenation of a 1-arylketone, followed by an iron- or copper-catalyzed intramolecular O-arylation to complete the benzofuran synthesis. Iron-chloride has also been reported to catalyze the ring-closing cyclization of substituted alkynyl benzenes via a Lewis-acid-promoted mechanism to afford benzofuran derivatives. thieme-connect.com
| Reaction Type | Starting Materials | Catalyst System | Key Features | Ref |
| Tandem Oxidative Coupling | Phenols, β-Keto esters | FeCl₃·6H₂O, (t-BuO)₂ | Forms polysubstituted benzofurans instead of coumarins. | chinesechemsoc.org |
| Intramolecular Cyclization | Electron-rich-aryl ketones | FeCl₃ | Direct oxidative aromatic C–O bond formation. | |
| One-Pot Halogenation/Cyclization | 1-Arylketones | Fe(NO₃)₃·9H₂O or FeCl₃/CuI | Iron catalyzes both halogenation and subsequent cyclization. | |
| Ring-Closing Cyclization | Substituted alkynyl benzenes | Iron-chloride | Lewis-acid-promoted intramolecular cyclization. | thieme-connect.com |
Rhodium-Mediated Reactions
Rhodium catalysts provide another avenue for the synthesis of benzofuran skeletons, often through relay catalysis involving arylation and subsequent cyclization. A notable example is the reaction between propargyl alcohols and substituted aryl boronic acids. This rhodium-mediated process can lead to the chemodivergent generation of benzofuran structures. The reaction conditions, typically involving an acid and a mixed solvent system like tetrahydrofuran/water, can be tuned to favor the desired benzofuran products. It has been observed that substrates bearing electron-donating substituents often provide higher yields of the target molecules. While not explicitly demonstrated for this compound, this methodology represents a versatile tool for accessing the core benzofuran ring system.
Metal-Free and Alternative Catalytic Systems
To circumvent the cost and potential toxicity associated with transition metals, metal-free catalytic systems have been developed for benzofuran synthesis. These methods often rely on Brønsted acids or the unique reactivity of hypervalent iodine reagents.
Brønsted Acid-Catalyzed Benzofuran Formation
Acid-catalyzed cyclization is a classical and straightforward method for constructing the benzofuran scaffold. Polyphosphoric acid (PPA) is a common reagent used to promote the cyclization of suitable precursors, such as acetals. The mechanism involves protonation of the substrate, followed by the elimination of a leaving group (e.g., methanol) to form a reactive oxonium ion. Subsequently, an intramolecular nucleophilic attack from the phenyl ring onto the electrophilic center closes the furan ring. The regioselectivity of this cyclization can be influenced by the electronic properties of the substituents on the aromatic ring. While powerful, this method can sometimes lead to mixtures of regioisomers depending on the substrate.
Hypervalent Iodine Reagent-Mediated Cyclizations
Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂], have gained prominence as mild and environmentally friendly oxidants for a variety of organic transformations, including the synthesis of heterocycles. They offer a convenient metal-free pathway for the oxidative cyclization of ortho-hydroxystilbenes to yield 2-arylbenzofurans.
The reaction is typically performed under mild conditions, with acetonitrile (B52724) being an effective solvent. The proposed mechanism involves the initial reaction of the phenolic hydroxyl group with the hypervalent iodine reagent to form an iodonium (B1229267) intermediate. This is followed by an intramolecular attack of the alkene onto the activated phenolic ring, leading to the cyclized product and the elimination of iodobenzene. This methodology is tolerant of various functional groups, and electron-donating groups on the aromatic rings of the stilbene (B7821643) precursor generally lead to higher product yields. This metal-free approach is simple, economical, and provides a valuable alternative to transition-metal-catalyzed methods for synthesizing 2-substituted benzofuran derivatives.
Deep Eutectic Solvent-Enabled Syntheses
Deep Eutectic Solvents (DESs) have emerged as green and sustainable alternatives to conventional volatile organic solvents in a variety of chemical transformations. These solvents are typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) at a specific molar ratio, resulting in a significant depression of the melting point. Choline (B1196258) chloride-based DESs, in particular, have garnered attention due to their low cost, biodegradability, and low toxicity.
While specific literature on the synthesis of this compound using DESs is not yet prevalent, the application of these solvents in the synthesis of other benzofuran derivatives provides a strong basis for their potential utility. For instance, the synthesis of various benzofuran derivatives has been successfully achieved in a choline chloride-ethylene glycol deep eutectic solvent, often in conjunction with a copper iodide (CuI) catalyst. This approach typically involves a one-pot, three-component reaction of alkynes, aldehydes, and amines, showcasing the ability of DESs to facilitate complex multi-component reactions in an environmentally friendly manner.
The unique properties of DESs, such as their ability to dissolve a wide range of reactants and stabilize transition states through hydrogen bonding, can be advantageous for the synthesis of halogenated benzofurans. A hypothetical DES-enabled synthesis of a this compound derivative could involve the reaction of a suitably substituted 4-bromo-2-fluorophenol (B1271925) with a terminal alkyne in a choline chloride-based DES. The DES could act as both the solvent and a promoter for the reaction, potentially in the presence of a transition metal catalyst to facilitate the necessary bond formations.
Table 1: Examples of Choline Chloride-Based Deep Eutectic Solvents
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Common Name |
| Choline Chloride | Urea | 1:2 | Reline |
| Choline Chloride | Ethylene Glycol | 1:2 | Ethaline |
| Choline Chloride | Glycerol | 1:2 | Glyceline |
| Choline Chloride | Malonic Acid | 1:1 | - |
Cascade and One-Pot Synthetic Protocols for Benzofuran Derivatives
The synthesis of benzofuran derivatives has been a fertile ground for the development of innovative cascade and one-pot protocols. A prominent example involves the palladium-catalyzed Sonogashira coupling of a halogenated phenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. This sequence can often be performed in a one-pot fashion. For the synthesis of this compound, one could envision a pathway starting from 2,4-dibromo-1-fluorobenzene. A selective Sonogashira coupling at the more reactive bromine ortho to the fluorine, followed by an intramolecular O-arylation, could potentially yield the target molecule. However, achieving such selectivity can be challenging.
A more plausible one-pot approach for a derivative could start from a 4-bromo-2-fluorophenol. A Sonogashira coupling with a terminal alkyne, followed by in-situ cyclization, would construct the benzofuran core. For instance, a one-pot procedure for the preparation of substituted benzofurans from halogenated phenols has been successfully demonstrated. guidechem.comresearchgate.net This method involves the coupling of a halogenated phenol with a terminal acetylene (B1199291) in the presence of a palladium catalyst, followed by cyclization to afford the benzofuran derivative.
Another powerful cascade strategy involves radical cyclization. For example, the synthesis of complex benzofurylethylamine derivatives has been achieved through a radical cyclization cascade initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. biosynth.com This approach allows for the rapid construction of polycyclic benzofurans that would be difficult to prepare using conventional methods. biosynth.com While not directly applied to this compound, this methodology highlights the potential of cascade reactions in accessing complex halogenated benzofuran structures.
Table 2: Key Features of Cascade and One-Pot Syntheses for Benzofurans
| Feature | Description | Potential Advantage for this compound Synthesis |
| Increased Efficiency | Multiple bond-forming events in a single operation. | Reduced reaction time and resource consumption. |
| Atom Economy | Minimizes the formation of byproducts. | More sustainable and cost-effective process. |
| Reduced Waste | Avoids isolation and purification of intermediates. | Environmentally friendly approach. |
| Access to Complexity | Enables the rapid construction of complex molecular architectures. | Potential for synthesizing diverse derivatives of this compound. |
Regioselectivity and Stereoselectivity in the Construction of Halogenated Benzofurans
The control of regioselectivity and stereoselectivity is paramount in the synthesis of substituted benzofurans, particularly when multiple reactive sites are present, as is the case with halogenated precursors.
Regioselectivity in the synthesis of benzofurans often pertains to the control of substituent placement on the benzofuran core. In the context of cascade reactions starting from polysubstituted benzenes, the regiochemical outcome of the initial cross-coupling reaction is critical. For instance, in a Sonogashira coupling of a dihalogenated phenol, the relative reactivity of the halogen atoms will dictate the position of the alkynyl substituent and, consequently, the final substitution pattern of the benzofuran. The choice of catalyst, ligands, and reaction conditions can significantly influence this selectivity. guidechem.com
For the synthesis of this compound, a key regioselective step would be the formation of the furan ring to ensure the correct placement of the fluorine atom at the 2-position. A strategy involving the cyclization of a β,β-difluoro-o-hydroxystyrene derivative has been shown to produce 2-fluorobenzofurans via a 5-endo-trig cyclization. This method offers excellent regiocontrol for the introduction of the fluorine at the desired position.
Stereoselectivity becomes a crucial consideration when a chiral center is introduced into the benzofuran derivative, for example, at the 2- or 3-position of the furan ring. While the parent this compound is achiral, the synthesis of its chiral derivatives is of significant interest in medicinal chemistry.
Several methods have been developed for the stereoselective synthesis of 2-substituted benzofurans. One approach involves the use of chiral starting materials, such as N-protected α-amino acids, which can be converted to optically active α-alkyl-2-benzofuranmethanamines without significant racemization. nih.gov This is often achieved under mild conditions, sometimes with the assistance of microwave irradiation to accelerate the reaction while preserving the stereochemical integrity of the chiral center. nih.gov
Another strategy involves asymmetric catalysis, where a chiral catalyst is used to induce enantioselectivity in the formation of the benzofuran ring or in the introduction of a substituent. While specific examples for this compound are scarce, the principles of asymmetric synthesis are broadly applicable to the benzofuran scaffold.
Table 3: Strategies for Controlling Selectivity in Benzofuran Synthesis
| Selectivity | Strategy | Example Application |
| Regioselectivity | Directed metalation | Lithiation of a substituted phenol followed by reaction with an electrophile to control the position of substitution. |
| Catalyst/ligand control in cross-coupling reactions | Selective Sonogashira coupling at a specific halogen in a polyhalogenated precursor. | |
| Use of pre-functionalized precursors | Cyclization of a specifically substituted o-hydroxystyrene to ensure a defined substitution pattern. | |
| Stereoselectivity | Use of chiral starting materials | Synthesis of chiral 2-substituted benzofurans from enantiopure amino acids. nih.gov |
| Asymmetric catalysis | Enantioselective cyclization or functionalization reactions using a chiral catalyst. | |
| Chiral auxiliaries | Attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. |
Reactivity and Selective Functionalization of 5 Bromo 2 Fluorobenzofuran
Differential Reactivity of Halogen Substituents
The C-Br and C-F bonds on the 5-Bromo-2-fluorobenzofuran molecule exhibit markedly different bond dissociation energies and susceptibilities to metal-catalyzed activation. The C-Br bond is considerably weaker and more readily undergoes oxidative addition to low-valent transition metal catalysts, such as palladium complexes. In contrast, the aromatic C-F bond is significantly stronger and generally requires more forcing conditions or specialized catalytic systems, often involving nickel, for its activation. nih.govbeilstein-journals.orgresearchgate.net This inherent difference in reactivity is the cornerstone of selective functionalization strategies.
Orthogonal Coupling Strategies Exploiting C-Br vs. C-F Reactivity
Orthogonal coupling strategies leverage the differential reactivity of the C-Br and C-F bonds to introduce two distinct substituents in a stepwise manner. A common and effective approach involves a two-step sequence where the more labile C-Br bond is functionalized first, followed by the activation of the more robust C-F bond.
A prime example of this strategy involves an initial palladium-catalyzed Suzuki-Miyaura coupling at the C-Br position. Under these conditions, the C-F bond remains intact. The resulting 2-fluoro-5-arylbenzofuran can then be subjected to a second, distinct cross-coupling reaction, typically nickel-catalyzed, to functionalize the C-F bond. nih.govresearchgate.net This sequential introduction of different aryl groups onto the benzofuran (B130515) core highlights the power of orthogonal reactivity in building molecular complexity. nih.gov
Selective Activation and Transformation of the C-Br Bond
The selective activation of the C-Br bond in this compound is readily achieved using palladium catalysis. Due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, palladium catalysts preferentially undergo oxidative addition into the C-Br bond. This allows for a wide range of cross-coupling reactions to be performed exclusively at the 5-position of the benzofuran ring.
For instance, in a Suzuki-Miyaura coupling reaction, this compound can be coupled with an arylboronic acid in the presence of a palladium catalyst. In a documented example, the reaction with [4-(trifluoromethyl)phenyl]boronic acid proceeded with high efficiency, yielding 2-fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran in 95% yield, with the C-F bond remaining untouched. nih.govresearchgate.net This high degree of selectivity underscores the ability to chemoselectively modify the C-Br bond without affecting the C-F bond.
Activation and Functionalization of the Aromatic C-F Bond
The activation of the aromatic C-F bond is a more challenging transformation due to its high bond strength. nih.govbeilstein-journals.org However, significant progress has been made, particularly through the use of nickel-based catalytic systems. nih.govbeilstein-journals.orgresearchgate.net These catalysts can facilitate the cleavage of the inert C-F bond, enabling the introduction of various substituents at the 2-position of the benzofuran ring.
The mechanism of nickel-catalyzed C-F activation often involves the formation of a nickelacyclopropane intermediate upon interaction of the 2-fluorobenzofuran with a zero-valent nickel species. nih.gov Subsequent β-fluorine elimination from this intermediate is a key step in the activation process. nih.govresearchgate.net This methodology has been successfully applied to the defluorinative arylation of 2-fluorobenzofuran derivatives that were previously functionalized at the 5-position. For example, after the initial palladium-catalyzed arylation at the C-Br position, a subsequent nickel-catalyzed coupling with phenylboronic acid efficiently produced a 2,5-diarylbenzofuran. nih.govresearchgate.net
Cross-Coupling Reactions for Derivatization
Cross-coupling reactions are indispensable tools for the derivatization of this compound, enabling the formation of new carbon-carbon bonds and the introduction of diverse aryl and alkyl substituents.
Suzuki-Miyaura Coupling with Arylboronic Acids
The Suzuki-Miyaura coupling is a widely employed and versatile method for the arylation of this compound. This palladium-catalyzed reaction between the C-Br bond and an organoboron reagent, typically an arylboronic acid, is characterized by its high functional group tolerance and generally mild reaction conditions. youtube.comtcichemicals.com
As previously noted, the selectivity of this reaction for the C-Br bond over the C-F bond is a key feature. nih.govresearchgate.net This allows for the precise installation of an aryl group at the 5-position. A variety of arylboronic acids, bearing both electron-donating and electron-withdrawing groups, can be successfully coupled with this compound, leading to a diverse library of 5-aryl-2-fluorobenzofuran derivatives. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Arylboronic Acid Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| [4-(Trifluoromethyl)phenyl]boronic acid | Palladium Catalyst | 2-Fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran | 95 | nih.gov, researchgate.net |
Following this initial coupling, a second Suzuki-Miyaura reaction can be performed under nickel catalysis to functionalize the C-F bond, as demonstrated by the efficient synthesis of 2-phenyl-5-[4-(trifluoromethyl)phenyl]benzofuran from 2-fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran and phenylboronic acid. nih.govresearchgate.net
Other Metal-Catalyzed Arylation and Alkylation Reactions
Beyond the Suzuki-Miyaura reaction, other metal-catalyzed cross-coupling reactions can be employed for the derivatization of the benzofuran core, although specific examples starting directly from this compound are less commonly detailed than the highly efficient Suzuki protocol. However, the principles of selective C-Br bond activation are broadly applicable to other coupling methodologies.
For instance, palladium-catalyzed reactions such as the Mizoroki-Heck coupling with alkenes could foreseeably be applied to the C-Br position of this compound to introduce alkenyl substituents. Similarly, cobalt-catalyzed cross-couplings have been shown to be effective for the arylation of other α-bromo carbonyl compounds and could potentially be adapted for the functionalization of this benzofuran derivative. nih.gov The development of these and other metal-catalyzed arylations and alkylations continues to expand the synthetic chemist's toolbox for modifying halogenated heterocycles like this compound.
Electrophilic and Nucleophilic Substitution Patterns on the Benzofuran Ring System
The benzofuran ring system is generally susceptible to electrophilic substitution. The presence of the electron-donating oxygen atom activates the ring, particularly at the 2- and 3-positions of the furan (B31954) ring, and the 4-, 6-, and 7-positions of the benzene (B151609) ring. However, in this compound, the 2-position is already substituted with a fluorine atom, and the 5-position with a bromine atom. The fluorine atom at the 2-position is a strong electron-withdrawing group, which can deactivate the furan ring towards electrophilic attack. Conversely, the bromine atom at the 5-position is a deactivating but ortho-, para-directing group.
Detailed studies on the specific electrophilic and nucleophilic substitution patterns of this compound are not extensively documented in the provided search results. However, general principles of benzofuran chemistry suggest that electrophilic attack would likely occur at positions 3, 4, 6, or 7, with the precise outcome depending on the reaction conditions and the nature of the electrophile.
Nucleophilic aromatic substitution on the benzene ring of this compound is also a possibility, particularly at the positions activated by the electron-withdrawing groups. The fluorine at C-2 and the bromine at C-5 can potentially be displaced by strong nucleophiles under specific conditions, although such reactions often require harsh conditions or transition metal catalysis. The C-F bond, being stronger than the C-Br bond, is generally less reactive towards nucleophilic displacement.
A notable example of selective reactivity involves transition-metal-catalyzed cross-coupling reactions, which can be considered a form of formal nucleophilic substitution at the carbon bearing the halogen. In the case of this compound, the C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed reactions. This allows for selective functionalization at the 5-position.
Table 1: Reactivity Patterns of this compound
| Reaction Type | Position(s) of Reactivity | Influencing Factors |
| Electrophilic Aromatic Substitution | Likely at C3, C4, C6, C7 | Directing effects of existing substituents (F and Br), nature of the electrophile, reaction conditions. |
| Nucleophilic Aromatic Substitution | Possible at C2 and C5 | Strength of the nucleophile, reaction conditions (temperature, catalyst). C-Br bond is more susceptible to cleavage than the C-F bond. |
| Transition-Metal-Catalyzed Cross-Coupling | Primarily at C5 (C-Br bond) | Choice of catalyst (e.g., Palladium for C-Br activation, Nickel for C-F activation), reaction conditions. |
Transformation of this compound into Diverse Benzofuran Architectures
The differential reactivity of the halogen substituents in this compound is a key feature that enables its transformation into a variety of more complex benzofuran derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are particularly effective for the selective functionalization of the C-Br bond at the 5-position. mdpi.com
For instance, using a palladium catalyst, this compound can be coupled with arylboronic acids. In such reactions, the C-Br bond is selectively transformed while the C-F bond remains intact. nih.gov This orthogonal reactivity allows for the stepwise introduction of different substituents at the 5- and 2-positions.
While the C-F bond is generally more robust, it can be activated under specific catalytic conditions. Nickel-catalyzed cross-coupling reactions have been shown to be effective for the activation of aromatic C-F bonds, allowing for the coupling of 2-fluorobenzofurans with arylboronic acids. nih.gov This provides a complementary strategy to the palladium-catalyzed C-Br functionalization, enabling the synthesis of 2-arylbenzofurans from this compound, potentially after the 5-position has been functionalized.
These selective transformations allow for the synthesis of a wide array of substituted benzofurans with diverse electronic and steric properties, which are valuable intermediates in medicinal chemistry and materials science.
Table 2: Selected Transformations of this compound
| Reaction Type | Reagents and Conditions | Product | Reference |
| Suzuki Cross-Coupling | [4-(Trifluoromethyl)phenyl]boronic acid, Palladium catalyst | 2-Fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran | nih.gov |
| Nickel-Catalyzed Cross-Coupling (on related 2-fluorobenzofurans) | Arylboronic acids, Nickel catalyst | 2-Arylbenzofurans | nih.gov |
Mechanistic Insights and Theoretical Studies in 5 Bromo 2 Fluorobenzofuran Chemistry
Elucidation of C-F Bond Activation Mechanisms
The activation of the aromatic C-F bond in 2-fluorobenzofurans, including the 5-bromo substituted variant, often circumvents direct oxidative addition, which would require harsh conditions. nih.gov Instead, more nuanced pathways involving organometallic intermediates are employed, which proceed under significantly milder conditions. nih.govresearchgate.net
In nickel-catalyzed cross-coupling reactions of 2-fluorobenzofurans, the reaction is thought to proceed through the formation of nickelacyclopropane intermediates. nih.gov These three-membered ring structures are generated from the interaction of an electron-rich, zero-valent nickel species with the electron-deficient double bond of the benzofuran (B130515) ring system. nih.gov This initial step is critical as it facilitates a formal oxidative addition process without directly cleaving the C-F bond in an energetically demanding step. nih.gov Experimental evidence suggests that these nickelacyclopropanes are the key intermediates that then engage with coupling partners. nih.gov For instance, in the coupling of 2-fluorobenzofurans with arylboronic acids, the nickelacyclopropane intermediate is formed first, setting the stage for subsequent transmetallation and elimination steps. nih.gov
Following the formation of the organometallic intermediate, the cleavage of the C-F bond typically occurs via a β-fluorine elimination pathway. nih.govnih.govresearchgate.net This process is initiated from an organometallic intermediate where a fluorine substituent is located on a carbon atom that is beta to the metal center. nih.govresearchgate.net In the context of the nickelacyclopropane intermediate formed from 5-bromo-2-fluorobenzofuran, the subsequent reaction with a coupling partner, like an arylboronic acid, leads to a new intermediate where β-fluorine elimination can occur. nih.gov This elimination step is kinetically more favorable than direct oxidative addition and drives the productive catalytic cycle forward. nih.gov The process involves the simultaneous elimination of fluorine and transmetallation, leading to an intermediate that undergoes reductive elimination to yield the final arylated benzofuran product. nih.gov This pathway is a cornerstone of modern C-F bond activation strategies, enabling transformations under mild conditions. nih.govresearchgate.net
Investigation of Electron Transfer Processes in Fluorobenzofuran Synthesis
Electron transfer processes represent an alternative strategy for initiating reactions that lead to fluorobenzofuran synthesis. Visible-light photoredox catalysis, for example, has been utilized to synthesize 2-fluorobenzofurans from α-CF₃-ortho-hydroxystyrenes. nih.gov Mechanistic studies of this process indicate that a key pathway involves electron transfer between phenoxyl radicals and carboxylates, which generates the necessary alkyl radicals to trigger the reaction cascade. nih.gov
In a broader context, single-electron-transfer (SET) is a critical process for initiating radical reactions. nih.gov Heteroatom-centered anions have been shown to act as super-electron-donors (SEDs) to initiate radical reactions for the synthesis of 3-substituted benzofurans. nih.gov These SET processes generate neutral radical intermediates that can undergo cyclization and coupling to form the benzofuran core. nih.gov While not directly demonstrated for this compound, these studies highlight the importance of electron transfer in the broader field of benzofuran synthesis and suggest potential pathways for future research. The cleavage of C-F bonds often requires additional electrons compared to C-H bonds, underscoring the potential role of reductive processes initiated by electron transfer. nih.gov
Catalyst-Substrate Interactions and Reaction Pathways
The interaction between the catalyst and the substrate is paramount in determining the reaction's outcome, particularly for multifunctional molecules like this compound, which possesses both a C-F and a C-Br bond. The choice of metal catalyst can lead to highly selective, orthogonal coupling reactions. nih.gov
For example, a palladium catalyst can be used to selectively activate the C-Br bond of this compound for a Suzuki coupling reaction with an arylboronic acid, leaving the C-F bond intact. nih.gov Subsequently, a nickel catalyst can be employed to activate the remaining C-F bond for a second, different coupling reaction. nih.gov This remarkable selectivity stems from the different mechanisms through which the catalysts interact with the substrate. The nickel-catalyzed C-F activation proceeds under mild conditions via the aforementioned nickelacyclopropane intermediate and β-fluorine elimination pathway. nih.gov This orthogonal approach allows for the controlled, stepwise introduction of two different aryl groups onto the benzofuran scaffold, demonstrating a sophisticated level of control based on catalyst-substrate interaction. nih.gov
| Step | Catalyst | Reactant | Bond Activated | Product | Yield |
|---|---|---|---|---|---|
| 1 | Palladium | [4-(trifluoromethyl)phenyl]boronic acid | C–Br | 2-fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran | 95% |
| 2 | Nickel | phenylboronic acid | C–F | 2-phenyl-5-[4-(trifluoromethyl)phenyl]benzofuran | Not specified |
Computational Chemistry Approaches (e.g., Density Functional Theory) in Mechanism Prediction and Validation
Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for predicting and validating reaction mechanisms in C-F bond activation chemistry. DFT calculations can provide detailed energy profiles for proposed reaction pathways, helping to distinguish between competing mechanisms. nih.gov For example, in reactions involving radical intermediates, DFT can be used to calculate the activation Gibbs energy for different potential reaction sites, such as the radical-radical combination that precedes β-fluoride elimination. nih.gov These calculations can elucidate why a reaction proceeds through a specific pathway and can guide the design of more efficient catalysts and reaction conditions. In the study of metalloenzyme-mediated C-F bond cleavage, computational models help to understand the role of high-valent metal-oxo species in the catalytic mechanism. nih.gov Similar computational studies would be instrumental in mapping the complete energy landscape of the nickel-catalyzed arylation of this compound, validating the proposed nickelacyclopropane and β-fluorine elimination pathway.
Spectroscopic Characterization in Mechanistic Studies (e.g., NMR for Intermediates)
Spectroscopic techniques are essential for the direct observation and characterization of reactive intermediates, providing concrete evidence for proposed reaction mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for these studies. researchgate.net In situ NMR analysis allows researchers to monitor the formation and consumption of intermediates over the course of a reaction. researchgate.net For instance, variable-temperature NMR studies can reveal the delicate equilibrium between different intermediate species, which can ultimately control product distribution. researchgate.net
In the context of this compound chemistry, ¹H, ¹³C, and especially ¹⁹F NMR would be critical for identifying and characterizing key intermediates like the proposed nickelacyclopropane. While the direct observation of such species can be challenging due to their transient nature, changes in the NMR spectra of the reaction mixture over time can provide strong circumstantial evidence for their formation. nih.govresearchgate.net Comparing the NMR spectra of starting materials, products, and the reaction mixture at various stages can help elucidate the structural transformations occurring during the catalytic cycle. researchgate.net
Advanced Applications of 5 Bromo 2 Fluorobenzofuran in Organic Synthesis and Supramolecular Chemistry
Utility as a Foundational Synthetic Intermediate for Complex Molecules
5-Bromo-2-fluorobenzofuran is a valuable foundational intermediate for the synthesis of more complex molecular architectures. Its utility stems from the differential reactivity of its carbon-halogen bonds. The bromine atom at the C5 position is particularly well-suited for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the precise formation of new carbon-carbon and carbon-heteroatom bonds.
For instance, the bromine atom can be readily substituted using reactions like the Suzuki-Miyaura coupling, which joins an organoboron species to the aromatic core. libretexts.org This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position, dramatically increasing molecular complexity. Similarly, reactions such as the Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be employed at this site. The fluorine atom at the C2 position, being on the electron-rich furan (B31954) ring and part of a stronger C-F bond, is generally less reactive under these conditions, allowing for selective functionalization at the C5 position. This predictable reactivity makes this compound a reliable building block for the programmed synthesis of elaborate benzofuran-containing target molecules, including those explored in drug discovery campaigns. nih.gov
Table 1: Potential Cross-Coupling Reactions at the C5 Position of this compound
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid/Ester | C-C (sp2-sp2 or sp2-sp3) | Pd(PPh3)4, Base (e.g., Na2CO3) |
| Heck | Alkene | C-C (sp2-sp2) | Pd(OAc)2, Phosphine (B1218219) Ligand, Base |
| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) |
| Buchwald-Hartwig | Amine | C-N | Pd Catalyst, Phosphine Ligand, Base |
Construction of Polycyclic and Fused Heteroaromatic Systems Incorporating the Benzofuran (B130515) Motif
The ability to selectively functionalize the 5-bromo position is directly applicable to the construction of polycyclic and fused heteroaromatic systems. By choosing appropriate coupling partners in reactions like the Suzuki-Miyaura coupling, additional rings can be annulated onto the benzofuran core. For example, coupling with an ortho-functionalized arylboronic acid (e.g., 2-formylphenylboronic acid) can introduce a reactive group adjacent to the newly formed C-C bond, which can then undergo a subsequent intramolecular cyclization reaction to form a new fused ring system.
This strategy allows for the creation of extended π-systems that incorporate the benzofuran motif. Such polycyclic heteroaromatic compounds are of significant interest in materials science for applications in organic electronics, as well as in medicinal chemistry for their potential to intercalate with DNA or interact with protein active sites. nih.gov The stability and defined geometry of the benzofuran core provide a rigid scaffold upon which these larger, more complex structures can be built.
Role in the Rational Design and Synthesis of Advanced Synthons
A synthon is a conceptual unit within a molecule that assists in the formation of a synthesis plan. This compound is an excellent example of an advanced synthon because its structure is pre-loaded with specific, orthogonally reactive sites. The bromine atom at C5 serves as a robust handle for metal-catalyzed cross-coupling, effectively acting as a synthon for a nucleophilic or electrophilic aryl partner, depending on the reaction mechanism.
The fluorine atom at C2, while less reactive in cross-coupling, plays a crucial role in modulating the electronic properties of the benzofuran ring system. Its strong electron-withdrawing nature can influence the reactivity of other positions on the ring and can impact the biological activity of the final molecule. Furthermore, the C-F bond can serve as a site for later-stage functionalization under harsher conditions or act as a hydrogen bond acceptor. This dual functionality allows synthetic chemists to use this compound to introduce not just a benzofuran ring, but a benzofuran ring with pre-calibrated reactivity and electronic characteristics, streamlining the synthesis of complex targets.
Exploration in Supramolecular Chemistry
Beyond its utility in building covalent bonds, this compound is an intriguing subject for exploration in supramolecular chemistry, where non-covalent interactions govern the assembly of molecules into larger, ordered structures.
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.govbeilstein-journals.org The bromine atom at the C5 position of this compound is a potent halogen bond donor. The electron-withdrawing nature of the aromatic ring system polarizes the bromine atom, creating a positive σ-hole along the extension of the C-Br bond. This positive region can then interact favorably with electron-rich atoms like oxygen or nitrogen (Lewis bases) in neighboring molecules. nih.gov In contrast, the fluorine atom is generally a poor halogen bond donor but can participate in weaker hydrogen bonding interactions. Crystal structure analyses of similar 5-bromobenzofuran (B130475) derivatives have confirmed the presence of short Br⋯O contacts, which are indicative of halogen bonding and play a key role in the solid-state assembly of these molecules. nih.govdoaj.org
Table 2: Characteristics of Halogen Bonding Involving Bromine
| Feature | Description | Typical Values for C-Br···O/N |
|---|---|---|
| Directionality | Highly directional, with the C-Br···Acceptor angle approaching linearity. | ~165° |
| Strength | Intermediate non-covalent bond strength, stronger than van der Waals forces. | 3-5 kcal/mol |
| Distance | The Br···Acceptor distance is typically less than the sum of the van der Waals radii. | < 3.37 Å (sum of VdW radii for Br and O) |
| Donor | The covalently bonded bromine atom. | C-Br |
| Acceptor | A Lewis basic atom (e.g., O, N, S). | Carbonyl, Ether, Amine, etc. |
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The reliable and directional nature of the halogen bond makes it a powerful tool in this field. nih.gov By leveraging the C-Br bond of this compound as a predictable halogen bond donor, it is possible to guide the assembly of molecules in the solid state.
This control over crystal packing can be used to engineer materials with specific properties. For example, aligning molecules in a particular orientation could optimize properties for nonlinear optics or conductivity. The interplay between the strong C-Br···X halogen bonds and other weaker interactions (such as C-H···O, C-H···F, and π–π stacking) provides a rich landscape for designing complex and functional crystalline architectures. nih.gov The specific geometry of the halogen bonds helps to enforce a particular packing motif, making the resulting crystal structure more predictable and designable. nih.gov
Self-assembly is the spontaneous organization of molecules into ordered arrangements. The same halogen bonding interactions that are critical for crystal engineering also drive self-assembly processes in solution and at interfaces. Derivatives of this compound can be designed to self-assemble into discrete supramolecular structures or extended one-, two-, or three-dimensional networks. beilstein-journals.org
For example, a molecule containing both a 5-bromobenzofuran unit (a halogen bond donor) and a Lewis basic site (a halogen bond acceptor) could be programmed to self-assemble into long chains or cyclic oligomers. The strength and directionality of the halogen bond provide the "code" that directs this assembly process. By understanding and controlling these non-covalent forces, it is possible to create novel supramolecular polymers and materials where the bulk properties are a direct consequence of the programmed assembly of the individual molecular components. nih.gov
Integration into Materials Science Building Blocks
The unique structural and electronic properties of the benzofuran scaffold have positioned it as a valuable component in the design of functional organic materials. While direct applications of this compound in materials science are an emerging area of research, its strategic importance lies in its role as a versatile precursor for constructing more complex, functional molecules that are subsequently integrated into advanced materials. The distinct reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allows for programmed, sequential modifications, making it a powerful tool for the synthesis of precisely structured building blocks for materials with tailored electronic and photophysical properties.
The primary application of benzofuran derivatives in materials science is in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Benzofuran-containing molecules have been successfully employed as bipolar host materials and as components of thermally activated delayed fluorescence (TADF) emitters. rsc.orgrsc.org These applications leverage the rigid, planar structure and the electron-rich nature of the benzofuran system, which can be fine-tuned through substitution.
The synthetic utility of this compound allows for the creation of diversely substituted 2-arylbenzofurans, which are key components in many of these advanced materials. The C-Br bond at the 5-position is readily functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl groups, which can be used to tune the electronic properties of the molecule, such as the HOMO-LUMO gap, and to influence the solid-state packing, which is crucial for charge transport in thin films.
Following the functionalization of the C-Br bond, the less reactive C-F bond at the 2-position can be targeted under different catalytic conditions, typically employing nickel-based catalysts. This orthogonal reactivity is a key advantage, enabling the synthesis of 2,5-diarylbenzofurans with different substituents at the 2- and 5-positions. This level of synthetic control is essential for the rational design of materials with specific functionalities. For instance, electron-donating or -withdrawing groups can be precisely placed to create bipolar molecules with balanced hole and electron transport properties, a critical requirement for efficient OLED host materials.
While specific data on polymers or supramolecular assemblies directly incorporating the this compound unit are not yet widely available, the synthetic strategies it enables are highly relevant. For example, the synthesis of benzofuran-containing polymers for organic electronics often relies on the polymerization of appropriately functionalized benzofuran monomers. The ability to introduce different functional groups at the 2- and 5-positions of the benzofuran core using this compound as a starting material opens up possibilities for creating a wide array of novel conjugated polymers with tunable properties.
In supramolecular chemistry, the benzofuran scaffold can participate in non-covalent interactions, such as π-π stacking, which are fundamental to the self-assembly of complex architectures. The ability to introduce specific recognition motifs or functional groups onto the benzofuran core through the sequential functionalization of this compound could lead to the development of novel supramolecular materials with applications in sensing, catalysis, and molecular recognition.
The following table summarizes the potential of this compound as a building block for materials science applications, based on the known reactivity of the compound and the established use of benzofuran derivatives in functional organic materials.
| Application Area | Role of this compound | Potential Material Properties |
| Organic Light-Emitting Diodes (OLEDs) | Precursor for bipolar host materials and TADF emitters. | High triplet energy, balanced charge transport, high photoluminescence quantum yield. |
| Organic Photovoltaics (OPVs) | Precursor for donor or acceptor materials. | Tunable absorption spectra, appropriate energy levels for efficient charge separation. |
| Organic Field-Effect Transistors (OFETs) | Precursor for semiconducting materials. | High charge carrier mobility, good solid-state packing. |
| Supramolecular Materials | Building block for self-assembling systems. | Formation of ordered structures through non-covalent interactions. |
While the direct integration of this compound into materials is a developing field, its significance as a versatile and strategically important building block for the synthesis of functional organic materials is clear. The unique reactivity of its C-Br and C-F bonds provides a powerful platform for the creation of a new generation of advanced materials with tailored properties for a wide range of applications in organic electronics and beyond.
Perspectives and Future Directions in 5 Bromo 2 Fluorobenzofuran Research
Innovation in Green and Sustainable Synthetic Methodologies
Furthermore, the adoption of greener solvent systems is anticipated. This includes the investigation of bio-based solvents and deep eutectic solvents, which offer a more environmentally benign alternative to traditional volatile organic compounds. nih.gov Microwave-assisted synthesis represents another promising avenue, as it can significantly reduce reaction times and energy consumption. researchgate.net The overarching goal is to develop synthetic protocols for 5-Bromo-2-fluorobenzofuran and its derivatives that are not only efficient and high-yielding but also adhere to the principles of sustainability.
Discovery of Novel Reactivity Patterns and Transformation Pathways
The presence of both a bromine and a fluorine atom on the benzofuran (B130515) core of this compound imparts distinct reactivity, opening up avenues for novel chemical transformations. A significant area of future investigation lies in the selective functionalization of the C-Br and C-F bonds. Research has already demonstrated the feasibility of orthogonal coupling reactions, where the more reactive C-Br bond can be selectively targeted with a palladium catalyst, leaving the C-F bond intact for subsequent transformations using a nickel catalyst. beilstein-journals.orgnih.gov
This differential reactivity allows for a stepwise and controlled introduction of various substituents onto the benzofuran scaffold. Future studies will likely delve deeper into expanding the scope of these selective cross-coupling reactions, exploring a wider range of coupling partners and catalytic systems. Additionally, the investigation of other transformation pathways, such as acid-mediated C-F/C-H cross-coupling, could lead to the development of transition-metal-free methods for the synthesis of 2-arylbenzofurans from 2-fluorobenzofuran precursors. rsc.org Understanding and harnessing these unique reactivity patterns will be paramount in unlocking the full synthetic potential of this compound.
Computational Design and Prediction for Tailored Benzofuran Structures
Computational chemistry has emerged as a powerful tool in modern drug discovery and materials science, enabling the in silico design and prediction of molecular properties. For this compound, computational methods such as Density Functional Theory (DFT) and molecular docking can provide valuable insights into its electronic structure, reactivity, and potential biological activity. researchgate.netaip.orgresearchgate.netrsc.org
Future research will likely leverage these computational tools to:
Predict Reactivity: DFT calculations can be employed to model reaction pathways and predict the regioselectivity of various chemical transformations, aiding in the design of more efficient synthetic routes. rsc.org
Design Novel Derivatives: By understanding the structure-activity relationships of benzofuran-based compounds, computational models can be used to design novel this compound derivatives with tailored electronic and biological properties. nih.gov
Screen for Biological Targets: Molecular docking simulations can be utilized to predict the binding affinity of this compound derivatives to various biological targets, such as enzymes and receptors, thereby identifying potential therapeutic applications.
The synergy between computational prediction and experimental validation will accelerate the discovery of new materials and bioactive molecules derived from the this compound scaffold.
Expanding the Scope of Complex Chemical Scaffolds Derived from this compound
The unique reactivity of this compound makes it an ideal building block for the synthesis of more complex and highly substituted chemical scaffolds. The ability to selectively functionalize the C-Br and C-F bonds provides a powerful strategy for the controlled construction of intricate molecular architectures.
A key application of this differential reactivity is in sequential cross-coupling reactions. For instance, a Suzuki-Miyaura coupling can be performed at the C-5 position (targeting the C-Br bond) using a palladium catalyst, followed by a subsequent coupling reaction at the C-2 position (targeting the C-F bond) with a nickel catalyst. This stepwise approach allows for the introduction of two different aryl groups onto the benzofuran core, leading to the synthesis of complex, unsymmetrically substituted biaryl-benzofuran derivatives. beilstein-journals.orgnih.gov
Q & A
Q. What are the key synthetic strategies for preparing 5-Bromo-2-fluorobenzofuran and its derivatives?
Answer: The synthesis of this compound typically involves multi-step reactions, including halogenation, Suzuki-Miyaura cross-coupling, or acid-mediated C–F/C–H coupling. For example:
- Method A : Using this compound with p-xylene and AlCl₃ in dichloromethane at –20°C yields 2-Arylbenzofuran derivatives (74% yield) .
- Method B : Room-temperature reactions with AlCl₃ and excess p-xylene improve yields to 86% .
Key considerations include solvent polarity (dichloromethane vs. toluene), temperature control, and catalyst loading. Post-synthesis purification employs preparative thin-layer chromatography (TLC) with hexane/ethyl acetate gradients .
Q. What analytical techniques are essential for characterizing this compound?
Answer: Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., distinguishing fluorine and bromine substituents) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : For real-time reaction monitoring and purity assessment .
- X-ray Crystallography : Used in derivative studies (e.g., 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran) to resolve stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Answer: Optimization strategies include:
- Catalyst Screening : AlCl₃ is effective for C–F activation, but BF₃·Et₂O or Pd-based catalysts may enhance cross-coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) favor electrophilic substitutions, while non-polar solvents improve solubility in coupling reactions .
- Temperature Gradients : Lower temperatures (–20°C) reduce side reactions in sensitive steps, whereas room temperature accelerates kinetics in robust systems .
Table 1 : Comparative Synthesis Methods for 2-Arylbenzofuran Derivatives
| Method | Catalyst | Solvent | Temp. | Yield | Reference |
|---|---|---|---|---|---|
| A | AlCl₃ | CH₂Cl₂ | –20°C | 74% | |
| B | AlCl₃ | CH₂Cl₂ | RT | 86% |
Q. How do substituent positions (bromine, fluorine) influence the pharmacological activity of benzofuran derivatives?
Answer:
- Bromine : Enhances electrophilicity and binding to hydrophobic enzyme pockets (e.g., in anti-inflammatory targets) .
- Fluorine : Improves metabolic stability and bioavailability via C–F bond inertness. Derivatives like Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate show enhanced enzyme inhibition (e.g., COX-2) in molecular docking studies .
- Synergistic Effects : The 5-Bromo-2-fluoro motif increases steric bulk, affecting selectivity in kinase assays .
Q. How should researchers resolve contradictory data in cross-coupling reactions involving this compound?
Answer: Contradictions often arise from:
- Catalyst Deactivation : Pd catalysts may be poisoned by boronic acid byproducts. Use fresh catalysts or additives like TBAB (tetrabutylammonium bromide) .
- Solvent Impurities : Anhydrous conditions are critical for AlCl₃-mediated reactions; trace water reduces yields by 15–20% .
- Structural Isomerism : Byproducts from incomplete coupling (e.g., 4-Bromo-3-fluorophenylboronic acid vs. target this compound) require rigorous NMR analysis .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., boronic acids) .
- Storage : Store at 0–6°C in airtight containers to prevent decomposition .
Q. How can researchers design experiments to study the biological mechanisms of this compound derivatives?
Answer:
- In Vitro Assays : Use cell-based models (e.g., cancer cell lines) to assess cytotoxicity and IC₅₀ values .
- Enzyme Inhibition Studies : Employ fluorescence polarization or calorimetry to quantify binding affinity to targets like proteases .
- Metabolic Profiling : LC-MS/MS can track metabolite formation in hepatic microsomes .
Data Contradiction Analysis
Q. Why do yields vary significantly in similar synthetic routes (e.g., 74% vs. 86% in Methods A and B)?
Answer: Variations stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
